3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride
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Overview
Description
3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group . The general reaction scheme is as follows:
3-methyl-1-propyl-1H-pyrazole+SOCl2→3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid.
Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions with a base or acid catalyst.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
- 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its acyl chloride group makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3-methyl-1-propylpyrazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-11-5-7(8(9)12)6(2)10-11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPMMRCDJXBKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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